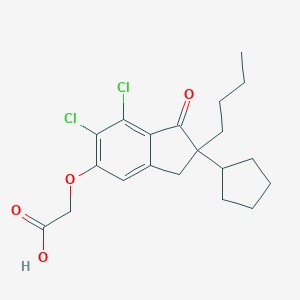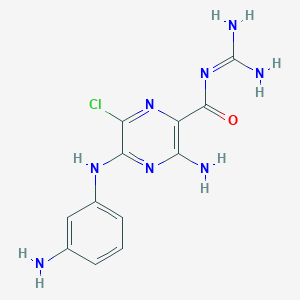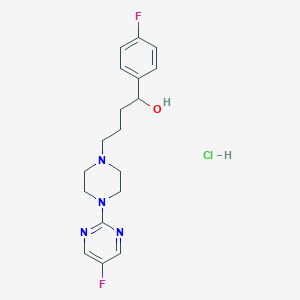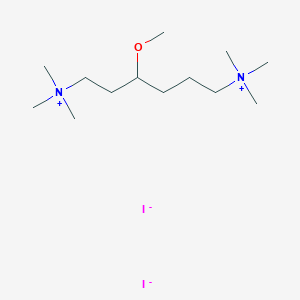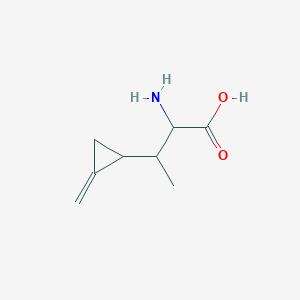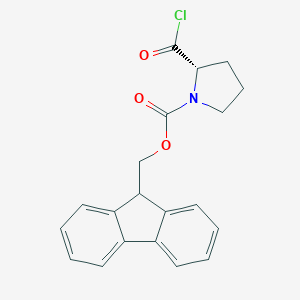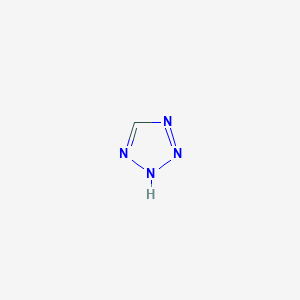
2,4-Dimethoxy-6-(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethoxy-6-(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine, commonly known as DFT, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. DFT is widely used in the field of organic synthesis and has shown potential in various scientific research applications.
Mechanism Of Action
The mechanism of action of DFT is based on its ability to act as a nucleophile. DFT reacts with electrophilic substrates, such as aldehydes, ketones, and imines, to form stable adducts. The reaction proceeds via the formation of a tetrahedral intermediate, which is stabilized by the electron-withdrawing groups present in DFT.
Biochemical And Physiological Effects
DFT has been shown to have a wide range of biochemical and physiological effects. DFT has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. DFT has also been shown to induce cell death in various cancer cell lines, making it a potential anticancer agent.
Advantages And Limitations For Lab Experiments
DFT has several advantages for use in lab experiments. DFT is a stable and easy-to-handle reagent that can be stored for long periods of time without degradation. DFT is also a highly reactive reagent that can be used in small quantities, making it a cost-effective option for lab experiments. However, DFT has some limitations, including its limited solubility in water and its potential toxicity.
Future Directions
There are several future directions for the use of DFT in scientific research. One potential area of research is the development of DFT-based therapeutics for the treatment of various diseases, including cancer and viral infections. Another potential area of research is the use of DFT in the development of novel materials, such as polymers and nanoparticles. Additionally, the use of DFT in the synthesis of complex natural products and pharmaceuticals is an area of research that has yet to be fully explored.
Conclusion
In conclusion, DFT is a versatile reagent that has shown potential in various scientific research applications. DFT has unique properties that make it a valuable tool for organic synthesis and the development of novel materials and therapeutics. Further research is needed to fully explore the potential of DFT in these areas and to identify new applications for this promising compound.
Synthesis Methods
DFT is synthesized by the reaction of 2,4-dimethoxy-6-chloro-1,3,5-triazine with 2-fluoro-2,2-dinitroethanol in the presence of a base. The reaction yields a yellow crystalline solid, which is purified by recrystallization from a suitable solvent.
Scientific Research Applications
DFT has been extensively used in scientific research due to its unique properties. DFT is a versatile reagent that can be used for the synthesis of various compounds, including heterocycles, peptides, and nucleosides. DFT has also shown potential in the synthesis of DNA and RNA analogs, which can be used as therapeutic agents for the treatment of various diseases.
properties
CAS RN |
100508-56-3 |
|---|---|
Product Name |
2,4-Dimethoxy-6-(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine |
Molecular Formula |
C7H8FN5O7 |
Molecular Weight |
293.17 g/mol |
IUPAC Name |
2-(2-fluoro-2,2-dinitroethoxy)-4,6-dimethoxy-1,3,5-triazine |
InChI |
InChI=1S/C7H8FN5O7/c1-18-4-9-5(19-2)11-6(10-4)20-3-7(8,12(14)15)13(16)17/h3H2,1-2H3 |
InChI Key |
XSDYWUHPATXNBR-UHFFFAOYSA-N |
SMILES |
COC1=NC(=NC(=N1)OCC([N+](=O)[O-])([N+](=O)[O-])F)OC |
Canonical SMILES |
COC1=NC(=NC(=N1)OCC([N+](=O)[O-])([N+](=O)[O-])F)OC |
Other CAS RN |
100508-56-3 |
synonyms |
2,4-Dimethoxy-6-(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




